

Reactivity comparison between ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE and similar compounds

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Compound of Interest

Compound Name: ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

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Reactivity of α -Bromo-4-(diethylamino)acetophenone: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of α -bromo-4-(diethylamino)acetophenone with other structurally similar α -bromoacetophenones. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development.

Introduction to α -Bromoacetophenones

α -Bromoacetophenones are a class of organic compounds characterized by a ketone functional group with a bromine atom on the adjacent carbon (the α -position). These compounds are valuable intermediates in organic synthesis, particularly in the preparation of a wide range of pharmaceuticals and other bioactive molecules. Their utility stems from the high reactivity of the α -carbon, making it susceptible to nucleophilic attack. The reactivity of this

class of compounds is significantly influenced by the nature and position of substituents on the aromatic ring.

The Influence of Aromatic Substituents on Reactivity

The rate of nucleophilic substitution at the α -carbon of phenacyl bromides is highly dependent on the electronic properties of the substituents on the phenyl ring. This relationship can be quantified using the Hammett equation, which relates the reaction rate to the electronic character of the substituent.

In general, electron-withdrawing groups (EWGs) at the para and meta positions increase the rate of nucleophilic substitution.^[1] These groups pull electron density away from the benzene ring and, through inductive and/or resonance effects, increase the partial positive charge on the electrophilic α -carbon, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) decrease the reaction rate by pushing electron density towards the reaction center, thereby reducing its electrophilicity.^[1]

Comparative Reactivity Data

The following table summarizes the second-order rate constants for the reaction of various para-substituted phenacyl bromides with thioglycolic acid in methanol at 30°C. While direct kinetic data for α -bromo-4-(diethylamino)acetophenone was not found in a comparative study, its reactivity can be predicted based on the Hammett substituent constant (σ_p) for the analogous dimethylamino group (-0.83), which is a strong electron-donating group.

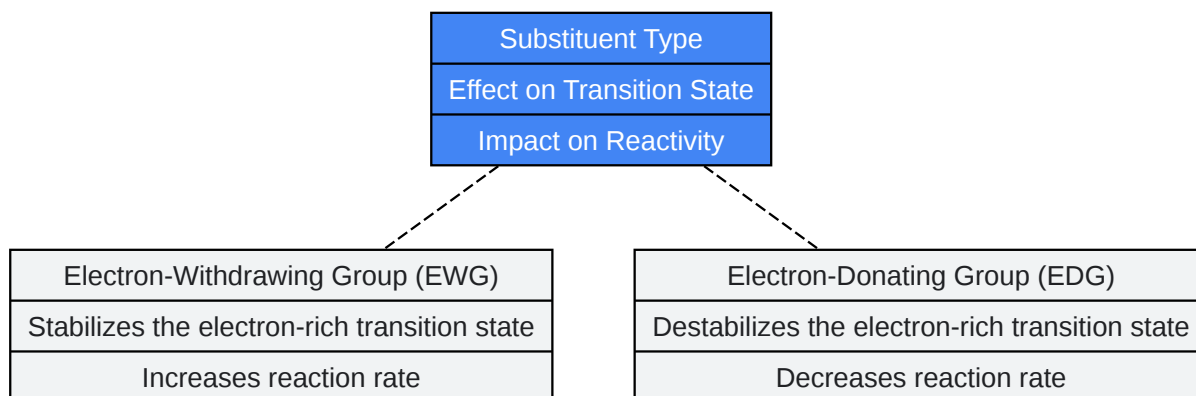
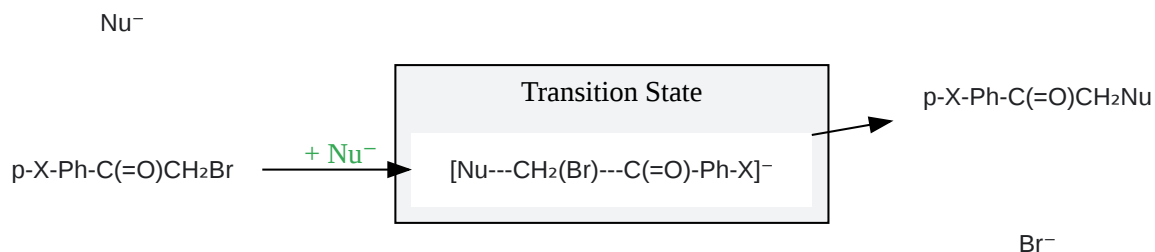
Substituent (p-X)	Hammett Constant (σ_p)	Rate Constant (k) ($L\ mol^{-1}\ s^{-1}$)	Relative Reactivity (k_x / k_n)
-N(C ₂ H ₅) ₂	~ -0.83 (estimated)	Predicted to be significantly slower than p-OCH ₃	Predicted << 0.28
-OCH ₃	-0.27	0.0019	0.28
-CH ₃	-0.17	0.0038	0.57
-H	0.00	0.0067	1.00
-Cl	0.23	0.0158	2.36
-Br	0.23	0.0162	2.42
-NO ₂	0.78	0.1660	24.78

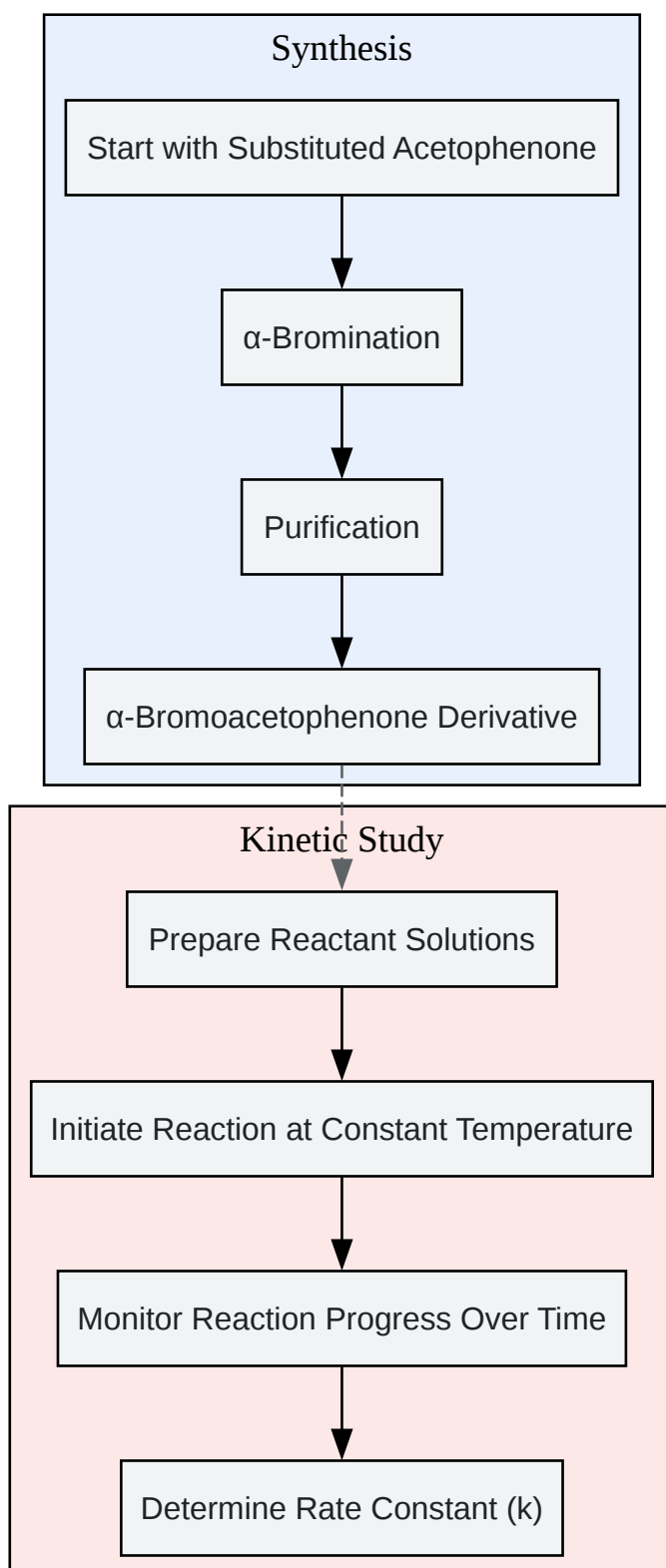
Data for -OCH₃, -CH₃, -H, -Cl, and -Br are from the study by Gohar et al. on the reaction with thioglycolic acid. The Hammett constant for -N(C₂H₅)₂ is estimated based on the value for -N(CH₃)₂.

As the data indicates, electron-withdrawing substituents like -Cl, -Br, and especially -NO₂ significantly accelerate the reaction compared to the unsubstituted phenacyl bromide. In contrast, electron-donating groups like -OCH₃ and -CH₃ decelerate the reaction. Given the strongly electron-donating nature of the diethylamino group, α -bromo-4-(diethylamino)acetophenone is expected to be considerably less reactive towards nucleophiles in a typical S_N2 reaction than the other compounds listed.

Reaction Mechanism and Substituent Effects

The reaction of α -bromoacetophenones with nucleophiles generally proceeds via an S_N2 mechanism. The nucleophile attacks the electrophilic α -carbon, leading to the displacement of the bromide ion.





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References

- 1. researchgate.net [researchgate.net]
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